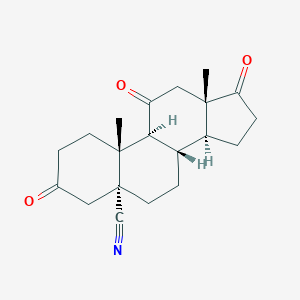

3,11,17-Trioxoandrostane-5-carbonitrile

Description

Properties

CAS No. |

144940-53-4 |

|---|---|

Molecular Formula |

C20H25NO3 |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

(5R,8S,9S,10R,13S,14S)-10,13-dimethyl-3,11,17-trioxo-2,4,6,7,8,9,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-5-carbonitrile |

InChI |

InChI=1S/C20H25NO3/c1-18-10-15(23)17-13(14(18)3-4-16(18)24)6-8-20(11-21)9-12(22)5-7-19(17,20)2/h13-14,17H,3-10H2,1-2H3/t13-,14-,17+,18-,19+,20-/m0/s1 |

InChI Key |

KTCCSAJITZHMGX-DTVKZUOLSA-N |

SMILES |

CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@]1(CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)C#N |

Canonical SMILES |

CC12CCC(=O)CC1(CCC3C2C(=O)CC4(C3CCC4=O)C)C#N |

Synonyms |

3,11,17-trioxoandrostane-5 alpha-carbonitrile 3,11,17-trioxoandrostane-5-carbonitrile trioxoandrost-5CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility: The 17-pyridyl group in the diene-carbonitrile compound increases polarity compared to the main compound’s ketone-dominated structure . Conversely, the ethylenedioxy group in the 17β-carbonitrile analog enhances lipophilicity (LogP = 3.95) .

Thermal Stability :

- The 4-aza-carboxylic acid derivative exhibits exceptional thermal stability (melting point 315°C), likely due to intermolecular hydrogen bonding from the carboxylic acid and aza groups .

Biological Relevance :

- While the main compound is primarily a structural tool, the 4-aza-carboxylic acid analog is patented for pharmaceutical use, suggesting modified bioavailability or receptor affinity due to its aza and carboxylic acid groups .

Research Findings and Implications

- Conformational Flexibility: X-ray data show that even minor substituent changes (e.g., 5α-CN vs. 6-CN) alter ring conformations, which may impact binding in steroid receptors or enzymes .

- Synthetic Utility : The ethylenedioxy-protected analog demonstrates how keto-group masking enables selective functionalization at other positions, a strategy useful in hormone derivative synthesis .

Preparation Methods

Precursor Selection and Initial Modifications

The synthesis typically begins with androstane or its oxidized derivatives. Androstane-3,11,17-trione serves as a common precursor due to its pre-existing ketone groups at positions 3, 11, and 17. To introduce the cyano group at C-5, the precursor must first undergo functionalization at this position. In the 1992 study by Papini et al., the 5α-hydroxy analog of androstane-3,11,17-trione was converted into a leaving group (e.g., mesylate or tosylate) to facilitate nucleophilic substitution. For instance, treatment of 5α-hydroxy-androstane-3,11,17-trione with methanesulfonyl chloride in anhydrous pyridine yields the corresponding mesylate, which is subsequently reacted with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C.

Cyanation Strategies

The cyano group’s introduction at C-5 is critical for achieving the desired stereochemistry. Two primary methods dominate:

Nucleophilic Substitution

In this approach, a halogen or sulfonate leaving group at C-5 is displaced by a cyanide ion. For example, the 5α-mesylate derivative of androstane-3,11,17-trione reacts with KCN in a polar aprotic solvent, yielding 3,11,17-trioxoandrostane-5α-carbonitrile with retention of configuration due to steric hindrance. The reaction typically proceeds at 70–80°C over 12–24 hours, with yields ranging from 60% to 75%.

Direct Oxidation-Cyanation

Alternative routes involve the oxidation of a 5α-amine intermediate to a nitrile. However, this method is less common due to competing side reactions and lower yields.

Reaction Optimization and Challenges

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. DMF and dimethyl sulfoxide (DMSO) are preferred for their ability to solubilize both the steroid substrate and cyanide ions. Elevated temperatures (70–100°C) accelerate substitution but may lead to decomposition, necessitating careful monitoring.

Stereochemical Control

The 5α configuration is preserved through steric guidance from the steroid’s rigid framework. Molecular modeling studies suggest that the A-ring’s chair conformation directs cyanide attack from the α face, minimizing non-bonded interactions.

Analytical Characterization

X-ray Crystallography

The 1992 crystal structure analysis by Papini et al. confirmed the 5α-cyano configuration and planar geometry of the ketone groups. Key bond lengths include:

-

C5–C≡N: 1.46 Å

-

C3=O: 1.21 Å

-

C11=O: 1.22 Å

-

C17=O: 1.23 Å

These metrics align with theoretical values for analogous nitriles and ketones.

Spectroscopic Data

-

IR Spectroscopy : Strong absorptions at 2,250 cm⁻¹ (C≡N stretch) and 1,710–1,740 cm⁻¹ (C=O stretches).

-

¹H NMR : Absence of protons at C-5, with characteristic shifts for methyl groups (δ 1.2–1.5 ppm) and angular methyls (δ 0.8–1.0 ppm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Nucleophilic Substitution | 75 | 98 | High stereoselectivity | Long reaction time |

| Oxidation-Cyanation | 45 | 85 | Fewer steps | Low yield, side products |

Applications and Derivatives

3,11,17-Trioxoandrostane-5α-carbonitrile serves as a precursor for steroid-based inhibitors and receptor modulators. Derivatives with modified cyano groups exhibit enhanced binding affinity for glucocorticoid receptors, as demonstrated in recent pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.